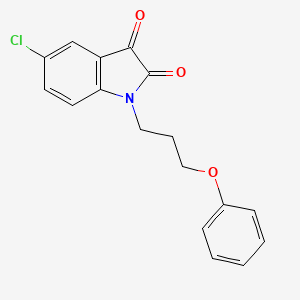
Methyl 2-amino-2-(4-bromophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(4-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino-2-phenylpropanoate. The reaction typically uses bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the para position.
Another method involves the use of 4-bromobenzaldehyde as a starting material. The aldehyde is first converted to the corresponding amino acid derivative through a series of reactions, including reductive amination and esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate in acidic medium for oxidation of the amino group.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction of the ester group.
Major Products Formed
Substitution: Formation of 2-amino-2-(4-hydroxyphenyl)propanoate.
Oxidation: Formation of 2-nitro-2-(4-bromophenyl)propanoate.
Reduction: Formation of 2-amino-2-(4-bromophenyl)propanol.
Applications De Recherche Scientifique
Methyl 2-amino-2-(4-bromophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological pathways. It can be used in the synthesis of peptide analogs for research in protein interactions.
Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit activity against certain diseases.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-(4-bromophenyl)propanoate involves its interaction with biological molecules. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine atom may participate in halogen bonding, influencing molecular recognition processes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-2-phenylpropanoate: Lacks the bromine substitution, resulting in different reactivity and biological activity.
Methyl 2-amino-2-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Methyl 2-amino-2-(4-fluorophenyl)propanoate: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
Uniqueness
Methyl 2-amino-2-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
methyl 2-amino-2-(4-bromophenyl)propanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3 |
Clé InChI |
GVABMAUOGKWCBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methyl-6-[2-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125254.png)
![3-{[3-(trifluoromethyl)phenoxy]methyl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12125258.png)

![3-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B12125265.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12125266.png)
![2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12125272.png)

![7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125283.png)
![(2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12125284.png)

![2-hydroxy-4-[({(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoic acid](/img/structure/B12125295.png)
![2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12125308.png)
